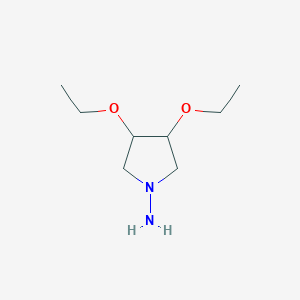

3,4-Diethoxypyrrolidin-1-amine

Vue d'ensemble

Description

3,4-Diethoxypyrrolidin-1-amine is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis of Pyrrolidine Derivatives : Gazizov et al. (2015) described the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives via an acid-catalyzed intramolecular cyclization process involving N-(4,4-diethoxybutyl)pyrimidin-2-amine and phenols. This method provides a simple and efficient protocol for preparing these compounds, which have potential applications in various chemical syntheses (Gazizov et al., 2015).

Amination of Bromo-Derivatives : Pieterse and Hertog (2010) investigated the amination of bromo-derivatives of 4-ethoxy- and 2,4-diethoxy-pyridine. Their study provides insights into potential pathways and intermediates involved in these reactions, contributing to the understanding of pyridine chemistry (Pieterse & Hertog, 2010).

Asymmetric Synthesis of Aminopyrrolidines : Davies et al. (2007) presented a diastereoselective method for the synthesis of 3,4-substituted aminopyrrolidines using homochiral lithium amides. This technique offers a stereoselective route for synthesizing both anti- and syn-3-amino-4-alkylpyrrolidines, which are important in medicinal chemistry (Davies et al., 2007).

Cancer Cell Growth Inhibition : Smolobochkin et al. (2020) explored a novel one-pot method for preparing N-substituted 2-phopshorylpyrrolidines, showing selective inhibition of M-Hela tumor cells. This study indicates the potential of these compounds in cancer therapy (Smolobochkin et al., 2020).

Synthesis of Nitrogen-Containing Derivatives : Shernyukov et al. (2013) investigated the reaction of primary and secondary amines with cyclic anhydrides, leading to the formation of various nitrogen-containing derivatives. This study contributes to the field of organic synthesis, particularly in the context of creating complex nitrogenous compounds (Shernyukov et al., 2013).

Propriétés

IUPAC Name |

3,4-diethoxypyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-3-11-7-5-10(9)6-8(7)12-4-2/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSLLFBPCYCQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

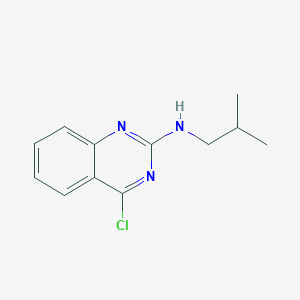

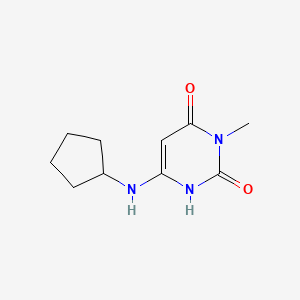

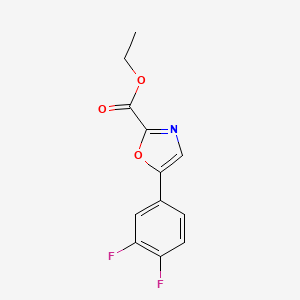

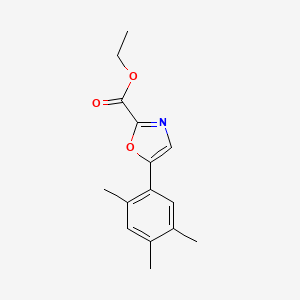

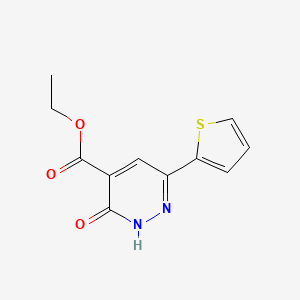

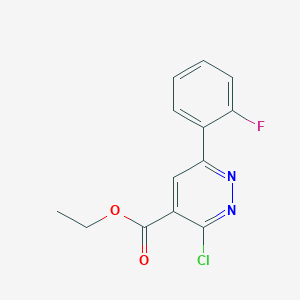

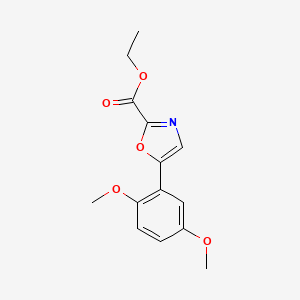

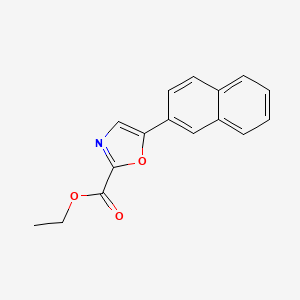

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)